molecular formula C19H19N3O4 B12682235 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-31-4

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12682235
CAS No.: 107659-31-4
M. Wt: 353.4 g/mol
InChI Key: WFULLVLYMPLRIW-UHFFFAOYSA-N
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Description

The compound "1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-" is a triazole-functionalized propanone derivative characterized by two 4-methoxyphenyl groups and a hydroxy substituent at the propanone backbone. Its structure combines aromatic methoxy groups, a polar hydroxy group, and a 1,2,4-triazole heterocycle, which is known for diverse bioactivity in medicinal chemistry .

Properties

CAS No.

107659-31-4

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-12-20-21-13-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3

InChI Key

WFULLVLYMPLRIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of Bis(4-methoxyphenyl)propanone Core

The bis(4-methoxyphenyl) substitution on the propanone core is commonly achieved through Claisen–Schmidt condensation or related aldol condensation reactions between 4-methoxybenzaldehyde and appropriate ketone precursors.

  • Method: Reaction of 4-methoxybenzaldehyde with acetone or substituted acetophenones under basic or acidic catalysis.
  • Catalysts: Lithium chloride and indium(III) chloride have been reported as effective catalysts in aqueous media, providing good yields and environmentally benign conditions.
  • Reaction Conditions: Microwave irradiation or ultrasonic irradiation in aqueous media at moderate temperatures (70–85°C) significantly reduces reaction time from hours to minutes while maintaining high yields (up to 78%).

Hydroxylation at the 2-Position

The introduction of the 2-hydroxy group on the propanone backbone is typically achieved by selective oxidation or hydroxylation of the intermediate ketone.

  • Biological Sources: Some hydroxylated chalcones are naturally produced by fungi such as Aspergillus flavus and Aspergillus oryzae, indicating possible biotransformation routes.
  • Chemical Hydroxylation: Chemical methods involve controlled oxidation using reagents such as hydrogen peroxide or metal-catalyzed hydroxylation under mild conditions to avoid over-oxidation.

Incorporation of the 4H-1,2,4-Triazol-4-yl Group

The triazole ring is introduced via nucleophilic substitution or cyclization reactions involving hydrazine derivatives and appropriate electrophilic precursors.

  • Method: Reaction of the hydroxy-substituted bis(4-methoxyphenyl)propanone intermediate with 4H-1,2,4-triazole or its derivatives under reflux or microwave conditions.
  • Catalysts and Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used; catalysts like lithium chloride can facilitate the reaction.
  • Reaction Time: Microwave-assisted synthesis can reduce reaction times to minutes compared to conventional reflux methods requiring hours.

Comparative Reaction Conditions and Yields

Step Catalyst/Condition Solvent Temperature (°C) Time Yield (%) Notes
Claisen–Schmidt condensation LiCl, Indium(III) chloride Water 70–85 15 min (microwave) 76–78 Microwave irradiation improves yield
Hydroxylation H2O2 or biotransformation Aqueous or DMSO Room temp to 70 Hours to days Variable Selective hydroxylation critical
Triazole substitution LiCl catalyst, reflux or microwave Ethanol/DMSO 70–85 5–15 min (microwave) High Microwave reduces reaction time

Research Findings and Optimization

  • Microwave and Ultrasonic Irradiation: Studies show that microwave-assisted synthesis in aqueous media with lithium chloride catalyst yields high purity products rapidly, reducing energy consumption and reaction times significantly.
  • Catalyst Selection: Lithium chloride is preferred over indium chloride due to cost-effectiveness and comparable yields.
  • Environmental Considerations: Use of water as a solvent and mild reaction conditions aligns with green chemistry principles.
  • Spectral Confirmation: Synthesized compounds are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry, ensuring structural integrity.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Outcome/Notes
1. Claisen–Schmidt condensation 4-Methoxybenzaldehyde + acetone, LiCl catalyst, microwave, aqueous Formation of bis(4-methoxyphenyl)propanone core with high yield
2. Hydroxylation Controlled oxidation (H2O2 or biotransformation) Introduction of 2-hydroxy group selectively
3. Triazole substitution Reaction with 4H-1,2,4-triazole, LiCl catalyst, microwave or reflux Attachment of triazolyl moiety, final compound

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antifungal or anticancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Material Properties: The presence of aromatic and triazole rings may contribute to the compound’s stability and reactivity, making it useful in materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally related triazole derivatives, emphasizing molecular features, synthesis, and bioactivity.

Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Groups Molecular Formula (MW)
Target Compound 2-hydroxy; bis(4-methoxyphenyl); 4H-1,2,4-triazol-4-yl Ketone, hydroxy, triazole, methoxy Not explicitly reported
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 3,4-dimethoxyphenyl; 4-methoxyphenyl; 1H-1,2,4-triazol-1-yl Ketone, triazole, methoxy C₂₀H₂₁N₃O₄ (367.40 g/mol)
(2RS)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol 2,4-difluorophenyl; dual triazole substituents Alcohol, triazole, fluorine C₁₃H₁₂F₂N₆O (306.27 g/mol)
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one 3-methoxyphenyl; 4-methoxyphenylethyl Triazolone, methoxy C₁₈H₁₈N₃O₃ (324.35 g/mol)
1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- 2-chlorophenyl; phenyl; 1H-1,2,4-triazol-1-yl Ketone, hydroxy, triazole, chlorine C₁₇H₁₄ClN₃O₂ (335.77 g/mol)

Key Observations :

  • Methoxy vs.
  • Triazole Configuration : The 4H-1,2,4-triazol-4-yl group in the target compound differs from the 1H-1,2,4-triazol-1-yl configuration in , which may alter hydrogen-bonding interactions and metabolic stability .
Physicochemical Properties
  • Solubility : The hydroxy and methoxy groups in the target compound may improve aqueous solubility relative to fully aromatic or halogenated analogs (e.g., ).

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